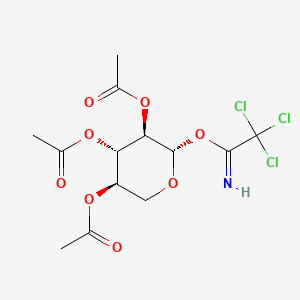

2,3,4-Tri-O-acétyl-bêta-D-xylopyranosyl trichloroacétimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

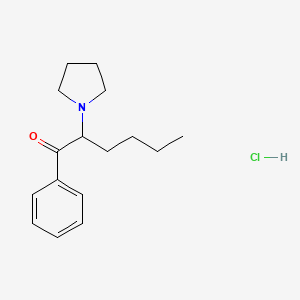

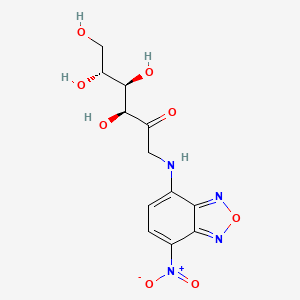

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is a chemical compound used primarily in the field of organic synthesis. It is a derivative of xylopyranose, a sugar molecule, and is often employed as a glycosyl donor in glycosylation reactions. This compound is particularly useful in the synthesis of complex carbohydrates and glycoconjugates.

Applications De Recherche Scientifique

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is employed in the synthesis of complex carbohydrates, which are essential for studying carbohydrate-protein interactions and developing carbohydrate-based drugs. In biology, the compound is used to create glycoconjugates that are important for understanding cell signaling and immune responses. Additionally, it has applications in the pharmaceutical industry for the synthesis of glycosylated drugs and in the development of vaccines .

Safety and Hazards

Orientations Futures

While specific future directions for 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate are not available, related compounds like 2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide are used in antiviral drug research, contributing to the development of HSV (herpes simplex virus) and VZV (varicella-zoster virus) inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate typically involves the acetylation of beta-D-xylopyranose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of beta-D-xylopyranose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-beta-D-xylopyranose. The next step involves the reaction of this intermediate with trichloroacetonitrile in the presence of a base such as sodium hydride to yield 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming a glycosidic bond. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include Lewis acids such as boron trifluoride etherate, which act as catalysts in glycosylation reactions. The reactions are typically carried out in solvents like dichloromethane at low temperatures to prevent decomposition of the reactants .

Major Products: The major products formed from reactions involving 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate are glycosides, which are compounds where a sugar moiety is bonded to another functional group via a glycosidic bond. These products are valuable intermediates in the synthesis of oligosaccharides and glycoconjugates.

Mécanisme D'action

The mechanism of action of 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the formation of a glycosyl cation intermediate. This intermediate then reacts with a nucleophilic acceptor to form a glycosidic bond. The trichloroacetimidate group serves as a leaving group, facilitating the formation of the glycosyl cation. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the glycosyl cation intermediate .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

- 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl bromide

- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl trichloroacetimidate

Uniqueness: 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl trichloroacetimidate is unique due to its specific use as a glycosyl donor in glycosylation reactions. The presence of the trichloroacetimidate group makes it a highly reactive and efficient donor, facilitating the formation of glycosidic bonds under mild conditions. This sets it apart from other similar compounds, which may require harsher reaction conditions or provide lower yields .

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGHJYXWJQCCPK-YTWAJWBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)

![1-[(1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B594228.png)